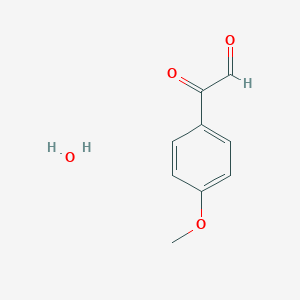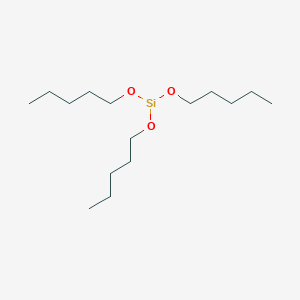
Silane, tris(pentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tris(pentyloxy)-, also known as TPO silane, is an organosilicon compound that has gained significant attention in the scientific community due to its unique chemical properties. TPO silane is a colorless and odorless liquid that is soluble in organic solvents. It is commonly used as a coupling agent in the synthesis of various materials, including polymers, composites, and coatings.
Mecanismo De Acción
The mechanism of action of Silane, tris(pentyloxy)- silane is based on its ability to form covalent bonds with both organic and inorganic materials. The Silane, tris(pentyloxy)- group on the silane molecule reacts with the hydroxyl groups on the surface of the material, forming a strong bond. This results in improved adhesion and compatibility between the materials, leading to enhanced mechanical and chemical properties.
Efectos Bioquímicos Y Fisiológicos
Silane, tris(pentyloxy)- silane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that exposure to high concentrations of Silane, tris(pentyloxy)- silane can cause skin and eye irritation. Therefore, appropriate safety measures must be taken when handling Silane, tris(pentyloxy)- silane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, tris(pentyloxy)- silane has several advantages for use in laboratory experiments. It is easy to handle, has excellent thermal stability, and is compatible with a wide range of materials. Additionally, Silane, tris(pentyloxy)- silane can improve the mechanical and chemical properties of materials, making it a valuable tool in the development of advanced materials.
However, there are also limitations to the use of Silane, tris(pentyloxy)- silane in laboratory experiments. One of the main limitations is its cost, as Silane, tris(pentyloxy)- silane is relatively expensive compared to other coupling agents. Additionally, the use of Silane, tris(pentyloxy)- silane can lead to a decrease in the transparency of materials, making it unsuitable for certain applications.
Direcciones Futuras
There are several future directions for the use of Silane, tris(pentyloxy)- silane in scientific research. One potential direction is the development of novel drug delivery systems using Silane, tris(pentyloxy)- silane as a coupling agent. Another potential direction is the use of Silane, tris(pentyloxy)- silane in the synthesis of advanced materials, including nanocomposites and coatings. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Silane, tris(pentyloxy)- silane, which could lead to the development of safer and more effective coupling agents.
Conclusion:
In conclusion, Silane, tris(pentyloxy)- silane is a valuable tool in scientific research due to its unique chemical properties. It has been extensively studied for its use as a coupling agent in the synthesis of various materials, including polymers, composites, and coatings. Silane, tris(pentyloxy)- silane has also been used in the development of novel drug delivery systems. While Silane, tris(pentyloxy)- silane has several advantages for use in laboratory experiments, there are also limitations to its use. However, there are several future directions for the use of Silane, tris(pentyloxy)- silane in scientific research, including the development of advanced materials and drug delivery systems.
Métodos De Síntesis
Silane, tris(pentyloxy)- silane can be synthesized through a variety of methods, including the reaction of pentanol with silicon tetrachloride or tetraethoxysilane. The most common method of synthesis is the reaction of pentanol with trichlorosilane in the presence of a catalyst. The resulting product is purified through distillation, and the Silane, tris(pentyloxy)- silane is obtained in high purity.
Aplicaciones Científicas De Investigación
Silane, tris(pentyloxy)- silane has been extensively studied for its use as a coupling agent in the synthesis of various materials. It has been used in the preparation of composite materials, polymer coatings, and adhesives. Silane, tris(pentyloxy)- silane has also been used as a surface modifier for nanoparticles, improving their dispersion and stability in solution. Additionally, Silane, tris(pentyloxy)- silane has been used in the development of novel drug delivery systems, including nanoparticles and hydrogels.
Propiedades
Número CAS |
17907-97-0 |
|---|---|
Nombre del producto |
Silane, tris(pentyloxy)- |
Fórmula molecular |
C15H33O3Si |
Peso molecular |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 |
Clave InChI |
SFMFSJQRKXEGAM-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](OCCCCC)OCCCCC |
SMILES canónico |
CCCCCO[Si](OCCCCC)OCCCCC |
Otros números CAS |
17907-97-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



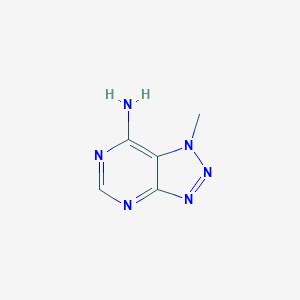
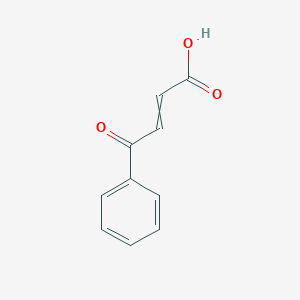
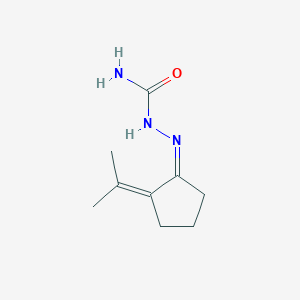
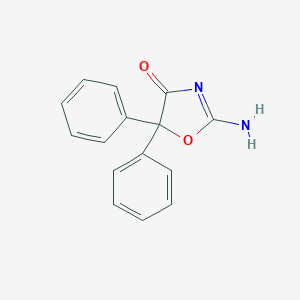
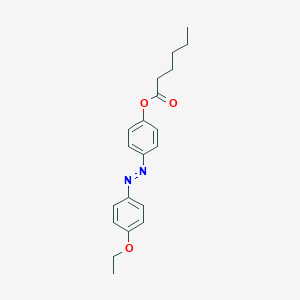
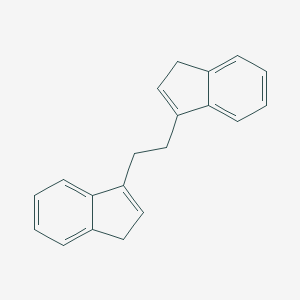
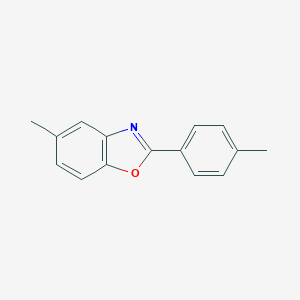
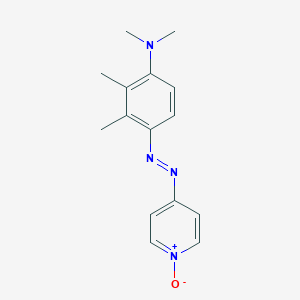
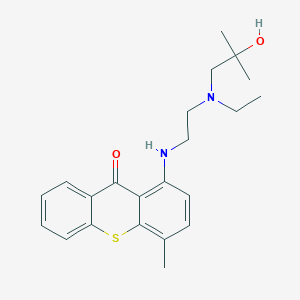
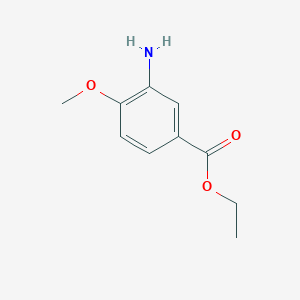
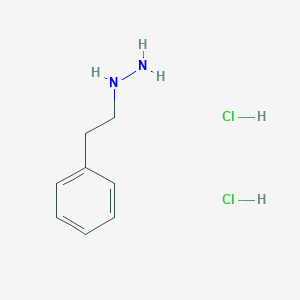
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
